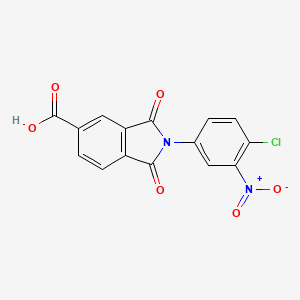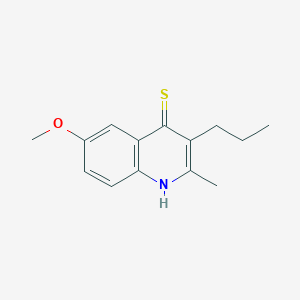
N-benzyl-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(methylthio)benzenesulfonamide, also known as Methylthioninesulfonic acid benzylamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide compound that has been found to have various biological effects and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of N-benzyl-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition is thought to be responsible for the compound's biological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-4-(methylthio)benzenesulfonamide in lab experiments is its wide range of biological effects. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it useful in various research areas. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to be toxic at high doses, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are several potential future directions for the research of N-benzyl-4-(methylthio)benzenesulfonamide. One area of research is the development of new therapeutic applications for the compound. The compound has been found to have potential in the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic applications.
Another area of research is the development of new synthesis methods for the compound. The current synthesis method involves the use of toxic reagents, and alternative methods that are more environmentally friendly and cost-effective are needed.
Conclusion:
This compound is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have various biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic applications. Alternative synthesis methods that are more environmentally friendly and cost-effective are also needed.
合成法
The synthesis of N-benzyl-4-(methylthio)benzenesulfonamide can be achieved through various methods. One of the most common methods involves the reaction of benzylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid.
科学的研究の応用
N-benzyl-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have various biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
N-benzyl-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUXCYZBRVMTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
